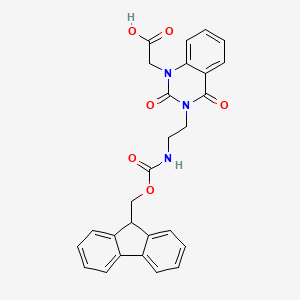
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde is a quinoline derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol This compound is characterized by the presence of a hydroxyl group at the 2-position, an isopropyl group at the 8-position, and an aldehyde group at the 3-position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This method provides a straightforward route to introduce the aldehyde functionality at the 3-position of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 2-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-(propan-2-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Quinoline derivatives are known to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Lacks the isopropyl and aldehyde groups, but shares the hydroxyl group at the 2-position.
8-Hydroxyquinoline: Lacks the isopropyl and aldehyde groups, but shares the hydroxyl group at the 8-position.
2-Formyl-8-hydroxyquinoline: Similar structure but lacks the isopropyl group.
Uniqueness
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde is unique due to the presence of both the isopropyl and aldehyde groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-oxo-8-propan-2-yl-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(2)11-5-3-4-9-6-10(7-15)13(16)14-12(9)11/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRGNGDIIRIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid](/img/structure/B7791423.png)

![3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7791433.png)
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B7791436.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7791458.png)
![(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B7791468.png)


